3-[(Azetidin-1-yl)methyl]benzoic acid
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Overview
Description
3-[(Azetidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an azetidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with azetidine. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(Azetidin-1-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The azetidinyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Azetidine: A four-membered nitrogen-containing ring, used in the synthesis of various pharmaceuticals.
3-(Azetidin-1-yl)benzoic acid: A similar compound with a different substitution pattern on the benzoic acid ring.
Uniqueness
3-[(Azetidin-1-yl)methyl]benzoic acid is unique due to the presence of both the benzoic acid and azetidinyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,13,14) |
InChI Key |
AKAVTUVJNAEKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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